molecular formula C15H20ClNO3 B7339281 2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid

2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid

カタログ番号: B7339281
分子量: 297.78 g/mol
InChIキー: GUTGTEWLWMPFRJ-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid, also known as etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis.

作用機序

Etoricoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, 2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Etoricoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Etoricoxib has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.

実験室実験の利点と制限

Etoricoxib has several advantages for lab experiments. It has a high degree of selectivity for COX-2, which makes it useful for studying the role of COX-2 in inflammation and pain. Etoricoxib is also relatively stable and has a long half-life, which makes it useful for studying the long-term effects of COX-2 inhibition. However, 2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid has some limitations for lab experiments. It is relatively expensive compared to other NSAIDs, which can limit its use in large-scale studies. In addition, this compound has some potential side effects, such as gastrointestinal bleeding and cardiovascular events, which can limit its use in certain experimental models.

将来の方向性

There are several future directions for research on 2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid. One area of research is the development of new COX-2 inhibitors with greater selectivity and fewer side effects. Another area of research is the use of this compound in combination with other drugs, such as chemotherapy agents, to enhance their effectiveness. Finally, there is a need for further research on the long-term effects of COX-2 inhibition, particularly with regard to cardiovascular and gastrointestinal health.

合成法

Etoricoxib can be synthesized using various methods, including the reaction of 4-chlorophenylhydrazine with (R)-epichlorohydrin to form (R)-4-(4-chlorophenyl)-2-hydroxy-1,2-epoxybutane, which is then reacted with piperidine to form 2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid. Another method involves the reaction of (R)-4-(4-chlorophenyl)-2-oxobutanoic acid with piperidine to form this compound.

科学的研究の応用

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. Etoricoxib has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells.

特性

IUPAC Name

2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)14(18)10-17-7-5-11(6-8-17)9-15(19)20/h1-4,11,14,18H,5-10H2,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTGTEWLWMPFRJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC(=O)O)C[C@@H](C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。